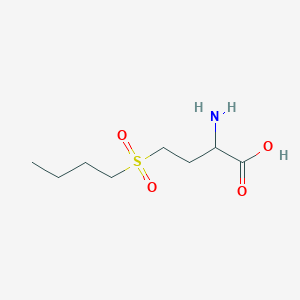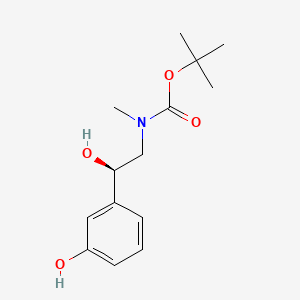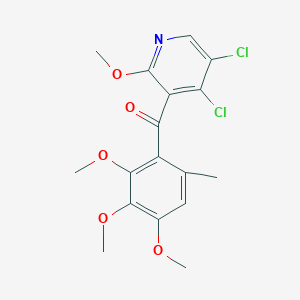
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is a synthetic compound with the molecular formula C27H44O2 and a molecular weight of 400.64 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a long carbon chain with conjugated double bonds. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and derivatives
Applications De Recherche Scientifique
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaen-1-ol
- Docosane, 3,7,11,15,19-pentamethyl
- Nonadecane, 2,6,10,14,18-pentamethyl
Uniqueness
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is unique due to its specific arrangement of methyl groups and the presence of an ethyl ester functional group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1338789-42-6 |
|---|---|
Formule moléculaire |
C₂₇H₄₄O₂ |
Poids moléculaire |
400.64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)



